Methyl 3-(1,3-dioxolan-2-yl)benzoate
Overview
Description
Methyl 3-(1,3-dioxolan-2-yl)benzoate is an organic compound with the molecular formula C₁₁H₁₂O₄ It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxolan-2-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-formylbenzoate with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the formation of the dioxolane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and cyclization reactions can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 3-(1,3-dioxolan-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)benzoate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The 1,3-dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formylbenzoate: A precursor in the synthesis of Methyl 3-(1,3-dioxolan-2-yl)benzoate.
Ethylene glycol: Used in the formation of the 1,3-dioxolane ring.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
This compound is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-(1,3-dioxolan-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-10(12)8-3-2-4-9(7-8)11-14-5-6-15-11/h2-4,7,11H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVJVYKRUJHQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598106 | |
Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124038-36-4 | |
Record name | Methyl 3-(1,3-dioxolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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